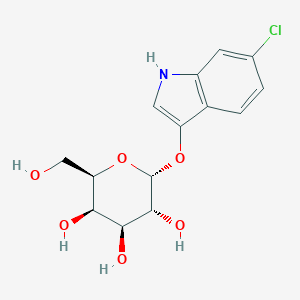

6-Chloro-3-indolyl alpha-D-galactopyranoside

Overview

Description

6-Chloro-3-indolyl alpha-D-galactopyranoside, also known as Salmon α-Gal, is used as a pharmaceutical intermediate to reduce toxicity and as an enzyme substrate in diagnostic reagents . It is used in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to distinguish recombinants (white) from non-recombinants (SALMON) .

Molecular Structure Analysis

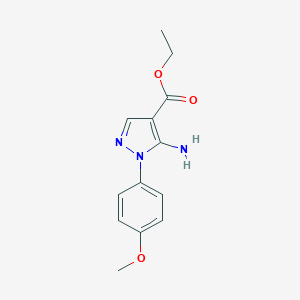

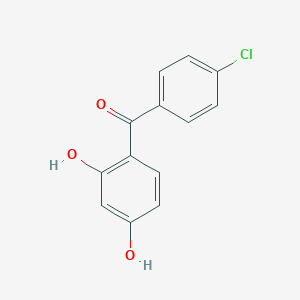

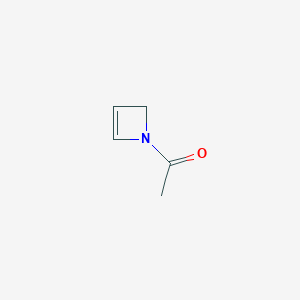

The molecular formula of this compound is C14H16ClNO6 . It has a molecular weight of 329.73 . The SMILES string representation isOC[C@H]1OC@Hccc23)C@HC@@H[C@H]1O . Chemical Reactions Analysis

This compound is used as a chromogenic substrate for β-D-galactosidase . When used in conjunction with IPTG, it can detect LacZ gene-encoded β-galactosidase activity for colony screening in colorimetric assays .Physical and Chemical Properties Analysis

This compound is a powder that should be stored at 2-8°C . It is sensitive to moisture .Scientific Research Applications

Enhancing Gene Expression Detection

6-Chloro-3-indolyl alpha-D-galactopyranoside has been identified as a highly sensitive substrate for β-galactosidase activity, surpassing traditional substrates in detecting gene expression. This enhancement is particularly significant during the early developmental stages of mouse embryos, where sensitivity is crucial. The substrate's compatibility with in situ hybridization techniques further allows for the simultaneous detection of endogenous gene expression, showcasing its utility in developmental biology research (Kishigami et al., 2006).

Synthesis of Diverse Glycosides

Research involving this compound extends into the realm of carbohydrate chemistry, where its derivatives facilitate the synthesis of complex glycosides. These synthetic endeavors aim at understanding and creating bioactive molecules, such as those involved in xenotransplantation hyperacute rejection and glycosylated lipids that serve as enzyme substrates. Such synthetic routes contribute to the development of novel biomedical applications, including improved transplantation techniques and enzyme activity assays (Lu et al., 2001).

Glycosylation Techniques

Further, the use of this compound derivatives in glycosylation processes exemplifies advancements in synthetic organic chemistry. These techniques enable the precise assembly of glycoconjugates, mimicking natural structures and functions. The control over glycosidic linkage formation, as seen in the preparation of α and β anomers of galactopyranoside derivatives, underscores the compound's role in elaborating synthetic methodologies for complex sugar-based molecules. Such studies not only deepen our understanding of carbohydrate chemistry but also pave the way for the synthesis of therapeutically relevant glycomolecules (Liu et al., 2005).

Molecular Biology Tools

In molecular biology, this compound serves as a critical tool for investigating gene function and expression patterns. Its role in enhancing the sensitivity and specificity of β-galactosidase reporter assays facilitates detailed developmental studies, gene regulation analyses, and cellular biology research. The substrate's ability to produce distinct, observable markers in situ enables researchers to trace gene expression with high fidelity, contributing significantly to our understanding of complex biological processes (Komatsu et al., 2014).

Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indolyl alpha-D-galactopyranoside , also known as Salmon α-Gal , is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

This compound acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond, resulting in the release of a colored compound .

Biochemical Pathways

The action of this compound is primarily involved in the lac gene expression pathway . The hydrolysis of this compound by β-galactosidase is a key step in the lac operon regulatory system, which controls the metabolism of lactose in bacteria .

Result of Action

The enzymatic action of β-galactosidase on this compound results in the formation of a salmon or rose-colored precipitate . This color change provides a visual indication of the presence and activity of the enzyme .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase . Furthermore, the compound is known to be moisture sensitive , suggesting that its stability and efficacy may be affected by humidity levels.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6-Chloro-3-indolyl alpha-D-galactopyranoside is a substrate for β-Galactosidase . This enzyme cleaves the β-glycosidic bond in this compound, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole .

Cellular Effects

The hydrolysis of this compound by β-Galactosidase can be used to detect the activity of this enzyme in cells . The product of this reaction is a salmon or rose-colored precipitate, which can be visualized under a microscope .

Molecular Mechanism

The mechanism of action of this compound involves its hydrolysis by the enzyme β-Galactosidase . This reaction results in the formation of galactose and 5-bromo-4-chloro-3-hydroxyindole .

Temporal Effects in Laboratory Settings

The stability of this compound in laboratory settings is crucial for its use in experiments. It is typically stored at 2-8°C to maintain its stability .

Metabolic Pathways

This compound is involved in the metabolic pathway of β-Galactosidase . The enzyme cleaves the β-glycosidic bond in this compound, leading to the production of galactose and 5-bromo-4-chloro-3-hydroxyindole .

Subcellular Localization

The subcellular localization of this compound is not well known. Its hydrolysis product, 5-bromo-4-chloro-3-hydroxyindole, is insoluble and can be visualized under a microscope .

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259204 | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198402-61-8 | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

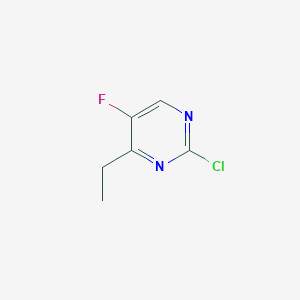

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)